![molecular formula C13H12N2OS B2923784 N-allyl-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 303998-28-9](/img/structure/B2923784.png)
N-allyl-2-phenyl-1,3-thiazole-4-carboxamide
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Description
“N-allyl-2-phenyl-1,3-thiazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides . The exact synthesis process for “N-allyl-2-phenyl-1,3-thiazole-4-carboxamide” is not specified in the available resources.Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of “N-allyl-2-phenyl-1,3-thiazole-4-carboxamide” specifically has not been detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-allyl-2-phenyl-1,3-thiazole-4-carboxamide” are not detailed in the available resources. Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Mechanism of Action
Target of Action
N-allyl-2-phenyl-1,3-thiazole-4-carboxamide is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazoles are known to interact with a variety of targets, including enzymes, receptors, and biochemical pathways . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes . For instance, some thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. They may activate or stop certain pathways and enzymes or stimulate or block receptors in biological systems . .
Pharmacokinetics
Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of N-allyl-2-phenyl-1,3-thiazole-4-carboxamide.
Result of Action
Thiazole derivatives have been found to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
2-phenyl-N-prop-2-enyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-2-8-14-12(16)11-9-17-13(15-11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSJITMHRJUUMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CSC(=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-phenyl-1,3-thiazole-4-carboxamide |
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